Ac-dC Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWEBCHRKVTNV-QQIWIMIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743123 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154110-40-4 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-dC Phosphoramidite: A Technical Guide to its Application in Oligonucleotide Synthesis

Introduction: Beyond Standard Oligonucleotide Synthesis

In the landscape of synthetic oligonucleotides, the phosphoramidite method stands as the gold standard, enabling the precise, automated assembly of DNA and RNA sequences.[1][2] Central to this process are the four canonical phosphoramidite building blocks for dA, dG, dC, and dT. However, the expanding horizons of diagnostics, therapeutics, and fundamental biological research demand oligonucleotides with tailored properties and functionalities. This has led to the development of a vast arsenal of modified phosphoramidites.[] Among these, N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite has emerged as a versatile and critical reagent, offering distinct advantages over its more conventional benzoyl (Bz)-protected counterpart.

This technical guide provides an in-depth exploration of Ac-dC phosphoramidite, moving beyond a simple product description to elucidate the chemical rationale for its use. We will detail its core applications, provide field-proven protocols, and offer expert insights to empower researchers, scientists, and drug development professionals to leverage this powerful tool effectively.

The Chemical Rationale: Why Acetyl Protection Matters

The key to understanding the utility of Ac-dC lies in the nature of its N4-acetyl protecting group. During oligonucleotide synthesis, the exocyclic amine groups of dA, dG, and dC must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The choice of this protecting group is far from trivial; it dictates the conditions required for the final deprotection step, where the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

The standard protecting group for deoxycytidine has traditionally been benzoyl (Bz). While effective, the Bz group is chemically robust, requiring harsh deprotection conditions—typically prolonged heating in concentrated ammonium hydroxide.[4] These conditions are incompatible with an increasing number of sensitive modifications, such as fluorescent dyes, complex ligands, and certain epigenetic markers, which would be degraded or destroyed.[5]

The acetyl (Ac) group on Ac-dC is significantly more labile. This allows for much milder and faster deprotection protocols, preserving the integrity of sensitive functional groups.[4] This fundamental chemical difference is the primary driver for the adoption of Ac-dC in a variety of advanced applications.

Core Applications of this compound

The unique properties of the acetyl protecting group position Ac-dC as the preferred cytidine analog for two major areas of oligonucleotide synthesis: the incorporation of sensitive labels and the facilitation of ultrafast deprotection protocols.

Synthesis of Oligonucleotides with Sensitive Modifications

Many modern oligonucleotide applications, from diagnostic probes to therapeutic agents, require the incorporation of non-standard moieties. These can include fluorophores, quenchers, cross-linking agents, or molecules designed to enhance cellular uptake. The harsh conditions required to remove the Bz protecting group from dC can damage these sensitive molecules.

Ac-dC, in combination with other mild protecting groups like Pac-dA and iPr-Pac-dG, forms an "UltraMILD" monomer set.[6] This allows for deprotection using very gentle conditions, such as potassium carbonate in methanol, which is compatible with a wide array of sensitive modifications.[4]

Enabling Ultrafast Deprotection Protocols

In high-throughput environments, such as core synthesis facilities and industrial drug development, speed and efficiency are paramount. Standard deprotection with ammonium hydroxide can take 8-16 hours.[7] The development of AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1), revolutionized this process, enabling complete deprotection in as little as 5-10 minutes at 65°C.[4][8]

However, this rapid protocol comes with a critical caveat: AMA is incompatible with Bz-dC. The methylamine in the AMA mixture can act as a nucleophile, attacking the benzoyl-protected cytidine and causing an undesired side reaction that results in the formation of N4-methyl-dC, a mutated base.[8][9] The acetyl group of Ac-dC is not susceptible to this transamination reaction, making it an essential component for any AMA-based ultrafast deprotection workflow.[6][8] This ensures the synthesis of a final product with high sequence fidelity.

Experimental Protocols and Methodologies

A theoretical understanding is incomplete without practical, actionable protocols. The following sections provide detailed methodologies for the use of this compound.

Oligonucleotide Synthesis Cycle

The incorporation of this compound into a growing oligonucleotide chain follows the standard, automated synthesis cycle. No significant changes to coupling times or activator choice (e.g., 1H-Tetrazole, DCI) are typically required compared to standard phosphoramidites.[2][10]

Workflow: Standard Phosphoramidite Synthesis Cycle

Caption: Automated cycle for incorporating this compound.

Deprotection Protocols: A Comparative Guide

The choice of deprotection protocol is the most critical step and is dictated by the presence of other sensitive modifications in the sequence.

Protocol 1: Ultrafast Deprotection with AMA

-

Application: For standard DNA oligonucleotides or those with AMA-compatible modifications.

-

Rationale: Provides the fastest turnaround time while maintaining sequence integrity. The use of Ac-dC is mandatory.[8]

-

Methodology:

-

Prepare the AMA reagent by mixing equal volumes of concentrated aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

-

Resuspend the solid support-bound oligonucleotide in the AMA solution (typically 1 mL for a 1 µmol synthesis).

-

Incubate the sealed vial in a heating block or oven at 65°C for 10 minutes.

-

Allow the vial to cool to room temperature.

-

Evaporate the AMA solution to dryness in a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for purification or analysis.

-

Protocol 2: UltraMILD Deprotection

-

Application: For oligonucleotides containing highly sensitive moieties (e.g., certain fluorescent dyes) that are not stable to AMA.

-

Rationale: Uses non-nucleophilic, basic conditions at room temperature to gently remove protecting groups. This protocol requires the use of the full UltraMILD monomer set (Pac-dA, iPr-Pac-dG, Ac-dC).[6]

-

Methodology:

-

Prepare a 0.05 M solution of Potassium Carbonate (K₂CO₃) in anhydrous Methanol.

-

Resuspend the solid support-bound oligonucleotide in the K₂CO₃/Methanol solution.

-

Incubate at room temperature for 4 hours.

-

Quench the reaction by adding an appropriate buffer (e.g., TE buffer).

-

Proceed with standard desalting or purification.

-

Data Presentation: Deprotection Conditions at a Glance

To provide a clear, comparative overview, the following table summarizes the deprotection conditions for different cytidine phosphoramidites.

| Protecting Group | Reagent | Temperature | Time | Key Considerations |

| Benzoyl (Bz) | Concentrated NH₄OH | 55°C | 8 - 16 hours | Incompatible with many sensitive labels.[4] |

| Benzoyl (Bz) | AMA (NH₄OH / MeNH₂) | 65°C | 10 minutes | NOT RECOMMENDED. Causes formation of N4-methyl-dC.[8][9] |

| Acetyl (Ac) | Concentrated NH₄OH | 55°C | 4 hours | Faster than Bz-dC but slower than AMA. |

| Acetyl (Ac) | AMA (NH₄OH / MeNH₂) | 65°C | 10 minutes | Recommended for fast deprotection. Avoids base modification.[8] |

| Acetyl (Ac) | 0.05 M K₂CO₃ in MeOH | Room Temp. | 4 hours | UltraMILD. Requires full set of mild protecting groups.[4][6] |

Advanced Application: Post-Synthetic Modification

Beyond its role in protecting the exocyclic amine, the N4-acetyl group of a cytidine residue within a synthesized oligonucleotide can be exploited as a leaving group. This enables site-specific post-synthetic modification via nucleophilic aromatic substitution (SNAr).[11]

This powerful technique allows for the introduction of a wide variety of functional groups after the main oligonucleotide synthesis is complete. For example, an oligonucleotide can be synthesized with Ac-dC at a specific position, deprotected, and then reacted in solution with a primary amine-containing molecule (e.g., a dye, a biotin linker, or a peptide). The amine displaces the N4-acetyl group, forming a stable new bond and creating a custom-functionalized oligonucleotide.

Workflow: Post-Synthetic Modification via SNAr

Caption: General workflow for post-synthetic modification using Ac-dC.

Conclusion and Future Outlook

N4-Acetyl-2'-deoxycytidine phosphoramidite is more than just a simple alternative to Bz-dC; it is an enabling technology. Its primary advantage—the lability of the acetyl protecting group—unlocks the ability to perform ultrafast deprotection without compromising sequence fidelity and allows for the routine synthesis of oligonucleotides bearing sensitive, complex modifications. As the demand for increasingly sophisticated DNA and RNA constructs grows in fields from synthetic biology to nucleic acid therapeutics, the strategic use of this compound will continue to be a cornerstone of advanced oligonucleotide synthesis.

References

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

-

Deprotection Guide. Glen Research. [Link]

-

New Product — Ac-dC-5'-CE Phosphoramidite. Glen Research Glen Report 34-14. [Link]

-

Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]

-

Ultrafast Deprotection. Glen Research Glen Report. [Link]

-

Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. National Institutes of Health (NIH). [Link]

-

Comparison of oligonucleotides deprotected by the standard and the new... ResearchGate. [Link]

-

Ac-dC-5'-CE Phosphoramidite. Glen Research. [Link]

-

Ac-dC-CE Phosphoramidite. Glen Research. [Link]

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. dC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

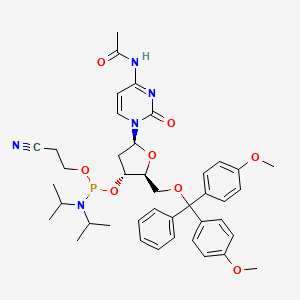

Ac-dC phosphoramidite chemical structure

An In-depth Technical Guide to N4-Acetyl-2'-deoxycytidine (Ac-dC) Phosphoramidite: Principles and Applications

Abstract

N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is a critical building block in modern solid-phase oligonucleotide synthesis, particularly for preparing sensitive and modified DNA strands. Its N4-acetyl protecting group offers distinct advantages over traditional protecting groups like benzoyl (Bz), primarily its rapid and mild deprotection kinetics. This guide provides a comprehensive technical overview of Ac-dC phosphoramidite, detailing its chemical structure, the rationale for its use, its application in automated synthesis, and protocols for deprotection and analysis. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of custom oligonucleotides.

Introduction to this compound

The chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The process relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain on a solid support.[1] Protecting groups are essential to prevent unwanted side reactions on the nucleobase's exocyclic amines.[2] For deoxycytidine, the standard protecting group has historically been benzoyl (Bz). However, the demand for increasingly complex oligonucleotides, including those with base-labile modifications or dyes, has driven the adoption of milder protecting group strategies.[3][4]

This compound, or 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, has emerged as a superior alternative in many applications.[5] The defining feature of this molecule is the N4-acetyl group, a "mild" protecting group that can be removed under significantly gentler conditions than the Bz group.[6] This property is crucial for preventing the degradation of sensitive moieties and for enabling rapid, high-throughput synthesis workflows.[7]

Chemical Structure and Properties

The structure of this compound is meticulously designed for optimal performance in the automated phosphoramidite synthesis cycle. It consists of four key components:

-

Deoxycytidine Core: The fundamental nucleoside.

-

5'-DMT Group: An acid-labile 4,4'-dimethoxytrityl group that protects the 5'-hydroxyl. Its removal (detritylation) at the start of each coupling cycle allows for chain extension in the 3' to 5' direction.

-

N4-Acetyl Group: A base-labile group protecting the exocyclic amine of the cytosine base, preventing branching during synthesis.[4]

-

3'-Phosphoramidite Moiety: The reactive group, a diisopropylamino phosphine linked via a β-cyanoethyl group. This moiety is activated during the coupling step to form the internucleotide phosphite triester linkage.

Diagram: Chemical Structure of this compound

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | [] |

| Synonyms | DMT-dC(ac) Phosphoramidite, Ac-dC-CE Phosphoramidite | [5][9] |

| CAS Number | 154110-40-4 | [9][10] |

| Molecular Formula | C41H50N5O8P | [5][10] |

| Molecular Weight | 771.85 g/mol | [5][10] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in anhydrous acetonitrile | [10][11] |

| Storage | Refrigerated (2-8°C), dry | [11] |

The Rationale: Why Acetyl Protection?

The choice of a protecting group is a critical decision in oligonucleotide synthesis, directly impacting deprotection strategy, synthesis time, and the integrity of the final product.

Enhanced Lability for Mild Deprotection

The primary advantage of the acetyl group is its high lability under basic conditions. Standard benzoyl-protected dC (Bz-dC) requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 8 hours at 55°C) for complete removal.[12] These harsh conditions can degrade many common modifications, such as fluorescent dyes (TAMRA, HEX, Cy5) or complex ligands.[4] In contrast, the acetyl group on Ac-dC is removed rapidly, enabling "ultramild" deprotection protocols using reagents like potassium carbonate in methanol at room temperature or brief treatment with ammonium hydroxide.[2][13]

Avoiding Transamidation Side Reactions

A significant drawback of Bz-dC arises when using amine-based deprotection agents like AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine). Methylamine can act as a nucleophile, attacking the benzoyl-protected cytosine not to deprotect it, but to displace benzamide, resulting in an undesired N4-methyl-dC modification.[14] This transamidation side reaction can occur at levels of 5-10% with AMA, compromising the purity and function of the final oligonucleotide.[14] The acetyl group on Ac-dC is hydrolyzed so rapidly that this side reaction is effectively avoided, making Ac-dC fully compatible with rapid AMA deprotection.[2][13]

Table 2: Comparison of Common Deoxycytidine Protecting Groups

| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Acetyl (Ac) | -CO-CH₃ | Mild/Fast: NH₄OH (RT); K₂CO₃/MeOH; AMA (10 min @ 65°C) | Fast deprotection, avoids transamidation, ideal for sensitive oligos.[6][13] | - |

| Benzoyl (Bz) | -CO-C₆H₅ | Standard: Conc. NH₄OH (8h @ 55°C) | Robust, traditional, well-characterized. | Harsh conditions can degrade modifications; prone to transamidation with methylamine.[3][14] |

Ac-dC in Solid-Phase Oligonucleotide Synthesis

This compound is used within the standard, automated solid-phase synthesis cycle, which has been the gold standard for decades.[1][15] The process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG).

The Synthesis Cycle

The incorporation of an Ac-dC monomer follows four main steps, repeated for each addition. No changes to standard coupling methods recommended by synthesizer manufacturers are typically required.[10]

Diagram: The Phosphoramidite Oligonucleotide Synthesis Cycle

-

Detritylation: A weak acid, typically dichloroacetic (DCA) or trichloroacetic (TCA) in dichloromethane, is used to remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next reaction.[16]

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is mixed with an activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole) and delivered to the synthesis column.[1][17] The activated phosphoramidite rapidly reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. Coupling efficiencies are typically very high (>98%).[6][18]

-

Capping: To prevent the elongation of chains that failed to couple ("failure sequences"), a capping step is performed. A mixture of acetic anhydride and N-methylimidazole acetylates any unreacted 5'-hydroxyl groups, rendering them inert for future cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable. An oxidizing agent, typically an iodine solution in THF/water/pyridine, converts it to a stable phosphotriester linkage.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocol: Incorporation of Ac-dC

This protocol assumes the use of a standard automated DNA synthesizer.

Materials:

-

Ac-dC-CE Phosphoramidite (dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration, e.g., 0.1 M).[10]

-

Standard DNA synthesis reagents: Activator (e.g., 0.45 M Tetrazole), Capping A (Acetic Anhydride/Lutidine/THF), Capping B (N-Methylimidazole/THF), Oxidizer (Iodine solution), Deblocking agent (TCA or DCA in DCM).

-

Anhydrous acetonitrile for washing steps.

-

DNA synthesizer and appropriate solid support (CPG) with the initial nucleoside.

Methodology:

-

Preparation: Ensure all reagents are fresh, anhydrous, and correctly installed on the synthesizer. Dissolve the this compound in anhydrous acetonitrile and allow sufficient time for it to fully dissolve.

-

Synthesizer Programming: Program the desired oligonucleotide sequence into the synthesizer's control software, assigning the this compound to the correct bottle position for incorporation at the desired cytosine locations.

-

Standard Coupling Protocol: Use the synthesizer's default coupling protocol for standard DNA bases. A typical coupling time is around 20 seconds for deoxynucleosides.[1] No extended coupling time is generally necessary for Ac-dC.[6]

-

Initiate Synthesis: Begin the automated synthesis run. The instrument will perform the detritylation, coupling, capping, and oxidation steps cyclically.

-

Post-Synthesis: Upon completion, the synthesizer will typically perform a final detritylation (DMT-off) or leave the final DMT group on (DMT-on) for purification purposes. The solid support containing the full-length oligonucleotide is then expelled from the column for deprotection.

Deprotection and Cleavage

The final stage of synthesis involves cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the nucleobases (acetyl) and the phosphate backbone (cyanoethyl). The choice of deprotection method is dictated by the stability of other components in the oligonucleotide.

Table 3: Recommended Deprotection Protocols for Ac-dC Containing Oligonucleotides

| Protocol | Reagent | Conditions | Use Case |

| Standard | Concentrated Ammonium Hydroxide | 8-12 hours at 55°C | For oligonucleotides without any base-sensitive modifications. |

| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 10 minutes at 65°C | Rapid deprotection for high-throughput workflows.[13] Requires Ac-dC to avoid side reactions.[14] |

| UltraMild | 0.05 M Potassium Carbonate in Anhydrous Methanol | 4 hours at Room Temperature | For highly sensitive dyes and modifications that are unstable in ammonia.[2][13] |

Step-by-Step UltraFast Deprotection Protocol (AMA)

This protocol is suitable for oligonucleotides synthesized with Ac-dC, Pac-dA, and iBu-dG or dmf-dG phosphoramidites.

-

Cleavage: Transfer the CPG support to a 2 mL screw-cap vial. Add 1 mL of AMA reagent. Seal the vial tightly.

-

Incubation: Let the vial stand at room temperature for 5 minutes to ensure complete cleavage of the oligonucleotide from the support.

-

Deprotection: Place the sealed vial in a heating block or oven set to 65°C for an additional 10 minutes to complete the removal of the base and phosphate protecting groups.

-

Evaporation: After heating, cool the vial to room temperature. Carefully open the vial in a fume hood and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the AMA solution to dryness using a vacuum concentrator.

-

Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer) for quantification and analysis.

Characterization and Quality Control

After synthesis and deprotection, the purity and identity of the oligonucleotide must be verified.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS is used to confirm that the molecular weight of the synthesized oligo matches the theoretical mass. This is the definitive test for successful synthesis and complete deprotection.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or anion-exchange (AEX-HPLC) chromatography is used to assess the purity of the sample. A successful synthesis will show a single major peak corresponding to the full-length product.

Conclusion

This compound is an essential reagent for modern oligonucleotide synthesis, offering significant advantages in speed and compatibility with sensitive molecules. Its N4-acetyl protecting group enables the use of mild and rapid deprotection protocols, which are critical for the production of modified oligonucleotides for diagnostics, therapeutics, and research. By avoiding the transamidation side reactions associated with Bz-dC and methylamine-based reagents, Ac-dC ensures higher product purity and integrity. Understanding the chemical principles and applying the optimized protocols detailed in this guide will enable researchers to leverage the full potential of this compound for demanding synthesis applications.

References

- (Link not available)

-

Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Oligonucleotide synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Ac-dC-5'-CE Phosphoramidite. Retrieved from [Link]

-

Twist Bioscience. (2018). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1992). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 57(17), 4727–4731. Retrieved from [Link]

- (Link not available)

-

Glen Research. (n.d.). Glen Report 7.12: UltraFast Chemistry. Retrieved from [Link]

-

Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]

- (Link not available)

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N4-Acetyl-2'-deoxycytidine. PubChem Compound Database. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 34-14: New Product — Ac-dC-5'-CE Phosphoramidite. Retrieved from [Link]

- (Link not available)

- (Link not available)

- (Link not available)

- (Link not available)

-

Pourceau, G., & Meyer, A. (2022). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Beilstein Journal of Organic Chemistry, 18, 1450–1481. Retrieved from [Link]

-

Advent Bio. (n.d.). N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Retrieved from [Link]

- (Link not available)

-

ChemBK. (n.d.). n4-acetyl-2'-deoxycytidine suppliers UK. Retrieved from [Link]

- (Link not available)

-

BIONEER. (n.d.). dC(Ac)-CE phosphoramidite. Retrieved from [Link]

Sources

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. atdbio.com [atdbio.com]

- 3. dC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Ac-dC Oligo Modifications from Gene Link [genelink.com]

- 5. n4-acetyl-2'-deoxycytidine suppliers UK [ukchemicalsuppliers.co.uk]

- 6. glenresearch.com [glenresearch.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | Advent Bio [adventbio.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. dC(Ac)-CE phosphoramidite [eng.bioneer.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. twistbioscience.com [twistbioscience.com]

- 16. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N4-acetyl-2'-deoxycytidine Phosphoramidite: Principles and Applications in Oligonucleotide Synthesis

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of N4-acetyl-2'-deoxycytidine phosphoramidite, a cornerstone reagent in automated solid-phase oligonucleotide synthesis. This document moves beyond a mere recitation of protocols to deliver an in-depth understanding of the chemical properties, strategic applications, and critical quality control parameters associated with this essential building block. By elucidating the causality behind experimental choices, from protecting group strategy to deprotection and purification, this guide serves as a self-validating resource for both novice and experienced practitioners in the field of nucleic acid chemistry. Detailed, field-proven protocols are provided for synthesis, deprotection, and analysis, supported by visual diagrams and troubleshooting guides to ensure successful implementation and high-quality outcomes.

Introduction: The Strategic Role of N4-acetyl-2'-deoxycytidine Phosphoramidite in Oligonucleotide Synthesis

The advent of automated solid-phase oligonucleotide synthesis has revolutionized molecular biology, enabling the routine production of custom DNA and RNA sequences for a vast array of applications, from diagnostic primers to therapeutic agents. The phosphoramidite method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. [1] The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent unwanted side reactions during the synthesis cycle. [2]For deoxycytidine, several protecting groups are available, with N4-benzoyl (Bz) being a traditional choice. However, the N4-acetyl (Ac) protecting group has gained prominence due to its significantly greater lability under basic conditions. This property is not merely a convenience; it is a critical enabling feature for modern, high-speed synthesis and for the incorporation of sensitive modifications that would not withstand harsh, prolonged deprotection protocols.

This guide will provide a comprehensive overview of the properties and applications of N4-acetyl-2'-deoxycytidine phosphoramidite, with a focus on the practical insights required for its successful implementation in a laboratory setting.

Core Properties and Specifications

A thorough understanding of the chemical and physical properties of N4-acetyl-2'-deoxycytidine phosphoramidite is fundamental to its proper storage, handling, and application.

Chemical and Physical Data

| Property | Value | Source(s) |

| Chemical Name | N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite | [3] |

| Synonyms | DMT-dC(ac) Phosphoramidite, Ac-dC-CE Phosphoramidite | [3] |

| Molecular Formula | C41H50N5O8P | [3] |

| Molecular Weight | 771.85 g/mol | |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | Typically ≥98% | |

| Identity (by ³¹P NMR) | Conforms to structure | |

| Solubility | Soluble in anhydrous acetonitrile |

Spectral Characteristics

While specific spectral data can vary slightly between lots and suppliers, representative values are essential for quality control.

-

UV Absorbance: The primary absorbance is attributed to the dimethoxytrityl (DMT) group, with a maximum absorbance (λmax) in the range of 230-240 nm and a secondary peak around 260-270 nm.

-

³¹P NMR: The phosphorus-31 NMR spectrum should show a characteristic singlet for the phosphoramidite phosphorus, typically in the range of 148-150 ppm. The absence of significant peaks in other regions indicates high purity and lack of oxidation.

Application in Solid-Phase Oligonucleotide Synthesis

N4-acetyl-2'-deoxycytidine phosphoramidite is a direct replacement for other deoxycytidine phosphoramidites in the standard synthesis cycle. The process is a series of repeated steps, each adding one nucleotide to the growing chain.

The Phosphoramidite Method: A Step-by-Step Workflow

The synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. This cycle is repeated for each nucleotide to be added to the sequence.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol: Standard Oligonucleotide Synthesis Cycle

-

Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.

-

Coupling: The N4-acetyl-2'-deoxycytidine phosphoramidite, dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is activated by a weak acid, such as tetrazole or a derivative. This activated species then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, which would result in the formation of n-1 shortmer impurities. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection: The Key Advantage of the Acetyl Group

The final stage of oligonucleotide synthesis involves cleavage from the solid support and removal of all protecting groups from the nucleobases and the phosphate backbone. The choice of the N4-acetyl protecting group for deoxycytidine offers significant advantages at this stage.

Mechanism of Acetyl Group Removal and Comparison to Benzoyl

The N4-acetyl group is significantly more labile to hydrolysis under basic conditions than the N4-benzoyl group. This allows for much faster and milder deprotection conditions. When using strong organic bases like methylamine, the benzoyl group can undergo a competing transamination reaction, leading to the formation of N4-methyl-deoxycytidine, an undesired modification. The rapid hydrolysis of the acetyl group effectively eliminates this side reaction. [2]

Caption: Comparison of deprotection pathways for N4-acetyl-dC and N4-benzoyl-dC.

Recommended Deprotection Protocols

The use of N4-acetyl-2'-deoxycytidine phosphoramidite is compatible with a range of deprotection conditions, from standard to ultrafast.

Protocol 4.2.1: Standard Deprotection with Ammonium Hydroxide

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and heat at 55°C for 4-8 hours.

-

Allow the vial to cool to room temperature.

-

Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

-

Rinse the solid support with 50% acetonitrile/water and combine the rinse with the solution from the previous step.

-

Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 4.2.2: Ultrafast Deprotection with AMA

This method is recommended for high-throughput synthesis and when sensitive modifications are present.

-

Transfer the solid support to a screw-cap vial.

-

Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

-

Add the AMA reagent to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and heat at 65°C for 10 minutes.

-

Allow the vial to cool to room temperature.

-

Transfer the AMA solution to a new tube.

-

Rinse the solid support with 50% acetonitrile/water and combine the rinse with the solution from the previous step.

-

Evaporate the solution to dryness using a centrifugal evaporator.

Storage, Handling, and Stability

N4-acetyl-2'-deoxycytidine phosphoramidite is sensitive to moisture and oxidation. Proper storage and handling are critical to maintain its performance.

-

Storage: Store in a desiccator at -20°C under an inert atmosphere (argon or nitrogen). [3]Unopened vials should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the powder. [3]* Handling: All manipulations should be performed in a glove box or under a stream of inert gas. Use anhydrous solvents and reagents for dissolution and synthesis.

-

Solution Stability: Once dissolved in anhydrous acetonitrile, the phosphoramidite solution should be used within a few days and stored at 2-8°C when not in use. Prolonged storage in solution can lead to degradation.

Quality Control and Analysis

Rigorous quality control of both the phosphoramidite and the final synthesized oligonucleotide is essential to ensure the success of downstream applications.

Purity Assessment of the Phosphoramidite

-

³¹P NMR: As mentioned previously, ³¹P NMR is the most direct method to assess the purity and integrity of the phosphoramidite. A clean singlet in the expected chemical shift range is indicative of high quality.

-

HPLC: Reversed-phase HPLC can be used to assess the purity of the nucleoside precursor.

Analysis of the Synthesized Oligonucleotide

After synthesis and deprotection, the purity and identity of the oligonucleotide should be confirmed.

Caption: A typical workflow for the quality control of synthesized oligonucleotides.

Protocol 6.2.1: Reversed-Phase HPLC Analysis

-

Sample Preparation: Reconstitute the dried oligonucleotide in water or a suitable buffer.

-

Mobile Phase: A common mobile phase system consists of an ion-pairing reagent, such as triethylammonium acetate (TEAA) or triethylamine (TEA) and hexafluoroisopropanol (HFIP), in water (Buffer A) and acetonitrile (Buffer B).

-

Column: A C18 reversed-phase column is typically used.

-

Gradient: A linear gradient from a low to a high percentage of Buffer B is used to elute the oligonucleotides.

-

Detection: UV absorbance is monitored at 260 nm. The main peak should correspond to the full-length product, with smaller peaks representing failure sequences (n-1, n-2, etc.).

Protocol 6.2.2: Mass Spectrometry Analysis

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is the most common method for oligonucleotide analysis.

-

Sample Preparation: The sample is typically desalted prior to analysis.

-

Analysis: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the oligonucleotide. The observed molecular weight should match the calculated theoretical molecular weight of the desired sequence.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | 1. Degraded phosphoramidite (moisture or oxidation).2. Incomplete deblocking.3. Inactive activator solution. | 1. Use fresh, properly stored phosphoramidite. Ensure anhydrous conditions.2. Increase deblocking time or use fresh deblocking solution.3. Prepare fresh activator solution. |

| Presence of n-1 Impurities | 1. Inefficient coupling.2. Incomplete capping. | 1. See "Low Coupling Efficiency".2. Use fresh capping reagents and ensure adequate capping time. |

| Incomplete Deprotection | 1. Old or expired deprotection reagent (e.g., ammonium hydroxide).2. Insufficient deprotection time or temperature. | 1. Use fresh deprotection reagents.<[2]br>2. Increase deprotection time and/or temperature according to the protocol. |

| Unexpected Mass in MS | 1. Incomplete deprotection (adducts with protecting groups).2. Formation of adducts with salts (e.g., Na⁺, K⁺).3. Modification of bases during synthesis or deprotection. | 1. Repeat deprotection. Ensure complete removal of all protecting groups.2. Desalt the oligonucleotide sample before MS analysis.3. Review synthesis and deprotection protocols for potential sources of modification. |

References

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 9.12: Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]

Sources

A Researcher's Technical Guide to Ac-dC Phosphoramidite for Advanced Epigenetic Studies

Executive Summary

The field of epigenetics is rapidly expanding beyond DNA methylation to include a host of other base modifications. Among these, N4-acetyldeoxycytidine (4acC or Ac-dC) has emerged as a significant epigenetic mark present in higher eukaryotes, including plants, mice, and humans.[1][2] Found predominantly near transcription start sites, 4acC is positively correlated with gene expression, marking it as a key player in the regulatory landscape of euchromatin.[1][2] The ability to study the functional impact of this modification hinges on the chemical synthesis of oligonucleotides containing Ac-dC at specific sites. This guide provides an in-depth technical overview of Ac-dC phosphoramidite, the critical reagent for this purpose. We will cover the core principles of its use in solid-phase oligonucleotide synthesis, with a focus on the specialized protocols required to preserve the chemically labile acetyl group, and present workflows for interrogating the biophysical and functional consequences of DNA acetylation.

The New Frontier: N4-Acetyldeoxycytidine as an Epigenetic Mark

For decades, 5-methylcytosine (5mC) was the central focus of DNA epigenetics. However, the discovery of modifications like 5-hydroxymethylcytosine (5hmC) and now N4-acetyldeoxycytosine (4acC) has broadened our understanding of the complexity of gene regulation.[3] Unlike 5mC, which is often associated with transcriptional silencing, 4acC appears to be an activating mark. Genome-wide profiling has revealed that 4acC is enriched in euchromatin regions and is present in nearly half of all expressed protein-coding genes in organisms like Arabidopsis.[2]

The biological role of its counterpart in RNA, N4-acetylcytidine (ac4C), is better understood, where it is known to enhance mRNA stability and translation efficiency.[4][5][6][7][8][] This suggests that 4acC in DNA may play a direct role in facilitating transcription, possibly by altering local DNA structure or by modulating the binding of transcription factors and other regulatory proteins. To test these hypotheses, researchers require precisely synthesized DNA probes containing Ac-dC, which is made possible through phosphoramidite chemistry.

The Core Reagent: Understanding this compound

Standard automated DNA synthesis relies on phosphoramidite building blocks for each of the four canonical bases (A, C, G, T).[] The this compound, chemically known as 5'-Dimethoxytrityl-N4-acetyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is the specialized monomer required to incorporate the Ac-dC modification.

Key Structural Features:

-

5'-DMT Group: A bulky dimethoxytrityl group that protects the 5'-hydroxyl during synthesis and is removed before each coupling cycle. Its orange color upon removal provides a visual confirmation of coupling efficiency.

-

N4-Acetyl Group: This is the epigenetic modification of interest. It is a chemically sensitive amide linkage that is highly susceptible to cleavage under the standard, strongly basic conditions used for oligonucleotide deprotection.[1]

-

3'-Phosphoramidite Moiety: The reactive group that enables the formation of the phosphodiester backbone by coupling to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

The fundamental challenge in using this compound is not its incorporation into the oligonucleotide—which proceeds with high efficiency similar to standard phosphoramidites—but its survival during the final cleavage and deprotection step.[11][12]

Core Methodology: Synthesis of Site-Specific Acetylated Oligonucleotides

Synthesizing oligonucleotides with a sensitive modification like Ac-dC is a multi-stage process that demands careful selection of reagents to ensure the final product retains the desired acetyl group. Standard deprotection with ammonium hydroxide will strip the acetyl group, rendering the experiment invalid.

Pillar of Success: The Necessity of Mild Deprotection

The causality behind a successful Ac-dC oligo synthesis lies in creating a chemical environment where the protecting groups on the other bases (dA, dG) can be removed under conditions mild enough to leave the N4-acetyl group on dC intact. This necessitates moving away from traditional benzoyl (Bz) and isobutyryl (iBu) protecting groups for dA and dG, respectively.

Recommended Phosphoramidite Combination for Ac-dC Synthesis:

-

dC: N4-Acetyl-dC-CE Phosphoramidite (the modification of interest)

-

dA: N6-Phenoxyacetyl(Pac)-dA-CE Phosphoramidite

-

dG: N2-isopropyl-phenoxyacetyl(iPr-Pac)-dG-CE Phosphoramidite or N2-dimethylformamidine(dmf)-dG-CE Phosphoramidite

-

T: Standard dT-CE Phosphoramidite (requires no base protection)

This "ultra-mild" set of phosphoramidites is designed for rapid deprotection under gentle conditions.[13]

Step-by-Step Synthesis & Deprotection Protocol

This protocol assumes the use of an automated solid-phase DNA synthesizer.

1. Synthesis Cycle (Automated)

- Reagents:

- Ac-dC-CE Phosphoramidite (e.g., Glen Research P/N 10-1015)[14] and other ultra-mild phosphoramidites, dissolved in anhydrous acetonitrile to standard concentrations (e.g., 0.1 M).

- Standard synthesis reagents: Activator (e.g., DCI), Capping reagents, Oxidizer.

- Procedure:

- Program the DNA synthesizer with the desired sequence.

- Assign the this compound to the correct position in the sequence.

- Run the synthesis using standard coupling times (e.g., 3 minutes for the modified base, although standard times are often sufficient). The synthesizer will perform the iterative cycles of detritylation, coupling, capping, and oxidation to build the full-length oligonucleotide on the CPG solid support.

2. Cleavage and Deprotection (Manual)

- Rationale: This is the most critical step. Standard deprotection (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours) or even AMA (Ammonium Hydroxide/Methylamine) will remove the N4-acetyl group.[15] Therefore, a non-nucleophilic, weakly basic method is required.[1] A highly effective method utilizes potassium carbonate in methanol.

- Reagents:

- 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

- Triethylammonium Acetate (TEAA) buffer.

- Procedure:

- Transfer the synthesis column containing the CPG-bound oligonucleotide to a suitable reaction tube.

- Add 1.0 mL of 0.05 M K₂CO₃ in methanol to the CPG.

- Incubate at room temperature for 4-6 hours. This step cleaves the ester linkage holding the oligonucleotide to the support and removes the Pac and iPr-Pac/dmf protecting groups from the other bases.

- Carefully transfer the methanol supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

- Rinse the CPG with an additional 1.0 mL of water and combine the supernatant with the first fraction.

- Neutralize the solution by adding an appropriate amount of 1.0 M TEAA buffer.

- Dry the sample completely using a vacuum concentrator.

3. Purification

- Rationale: The crude product contains the full-length acetylated oligonucleotide as well as failure sequences. Purification is essential for downstream applications.

- Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.

- Procedure:

- Resuspend the dried crude product in HPLC-grade water or a suitable mobile phase.

- Purify the oligonucleotide by RP-HPLC, typically using a C18 column and a gradient of acetonitrile in TEAA buffer.

- Collect the peak corresponding to the full-length product (identified by UV absorbance at 260 nm).

- Confirm the mass of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS) to verify the incorporation of Ac-dC and the integrity of the final product.

- Desalt the purified fraction using a suitable method (e.g., gel filtration or a desalting cartridge) and quantify by UV spectrophotometry.

Biophysical Characterization of Ac-dC Modified DNA

A primary question is how N4-acetylation impacts the fundamental properties of the DNA duplex. Emerging evidence suggests that, unlike some bulky adducts, Ac-dC is not destabilizing and may even enhance duplex stability.[1]

Impact on Thermal Stability (Tm)

The melting temperature (Tm) is a direct measure of duplex stability. Studies comparing oligonucleotides with and without Ac-dC show that the modification is beneficial to stability.

| Sequence (5' to 3') | Modification | Tm (°C) | ΔTm (°C) |

| GCA GTC C AGT GCG | Unmodified Cytosine | 55.2 | (Reference) |

| GCA GTC (Ac-C) AGT GCG | N4-acetyl-dC | 56.5 | +1.3 |

| ATG C GC ATG | Unmodified Cytosine | 48.1 | (Reference) |

| ATG (Ac-C) GC ATG | N4-acetyl-dC | 49.8 | +1.7 |

| Note: Data synthesized from findings indicating Ac-dC is beneficial to DNA duplex stability. Actual values are sequence-dependent.[1] |

This stabilizing effect is significant. It suggests that the acetyl group does not disrupt Watson-Crick base pairing and may favorably interact within the duplex grooves, potentially influencing the binding of proteins that recognize DNA topology.

Experimental Workflows for Epigenetic Interrogation

With purified, site-specifically acetylated oligonucleotides in hand, researchers can directly investigate the functional consequences of this epigenetic mark.

Workflow 1: Assessing Protein-DNA Interactions

A key hypothesis is that Ac-dC modulates the binding of transcription factors, chromatin remodelers, or other DNA-binding proteins. The Electrophoretic Mobility Shift Assay (EMSA) is a foundational technique to test this.

Caption: Workflow for EMSA to compare protein binding to unmodified vs. Ac-dC probes.

Step-by-Step EMSA Protocol

-

Probe Preparation: Synthesize and purify complementary oligonucleotide pairs (one set with C, one with Ac-dC). Anneal the pairs to form double-stranded DNA probes.

-

Probe Labeling: End-label the probes with ³²P using T4 polynucleotide kinase or with a non-radioactive tag like biotin.

-

Binding Reaction: In separate tubes, incubate the labeled unmodified probe and the labeled Ac-dC probe with the purified protein of interest in a suitable binding buffer. Include control lanes with no protein.

-

Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel. This separates the fast-migrating free probe from the slower-migrating protein-DNA complexes.

-

Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent reaction (for biotin).

-

Analysis: Compare the intensity of the shifted band between the unmodified and Ac-dC lanes. A difference in the shifted band intensity indicates that the acetylation mark alters the protein's binding affinity.

Troubleshooting and Expert Insights

-

Problem: Mass spectrometry shows a mass corresponding to the loss of the acetyl group (-42 Da).

-

Cause & Solution: The deprotection was too harsh. Ensure that you are using the ultra-mild phosphoramidite set and a non-nucleophilic deprotection reagent like potassium carbonate in methanol. Avoid any exposure to ammonia or AMA.

-

-

Problem: Low yield of purified oligonucleotide.

-

Cause & Solution: This can be due to poor coupling efficiency or issues during purification. Ensure all phosphoramidites and synthesis reagents are fresh and anhydrous. For the this compound, use a slightly extended coupling time (e.g., 3-5 minutes) if initial yields are low, although this is not always necessary.[16] Optimize HPLC purification conditions to ensure good peak separation.

-

-

Expert Insight: Always validate your final product. The gold standard is enzymatic digestion of the oligonucleotide followed by LC-MS/MS analysis to confirm the presence and location of the Ac-dC nucleoside. This provides unequivocal proof that your synthesis and deprotection strategy was successful.

Conclusion and Future Outlook

The this compound is an indispensable tool for probing the function of a newly appreciated epigenetic modification. By enabling the synthesis of site-specifically acetylated DNA, it allows researchers to move from correlational genome-wide mapping to direct functional studies. The key to success is a holistic approach to synthesis, where the choice of protecting groups for all bases is dictated by the lability of the acetyl group. As our understanding of the "epigenetic alphabet" continues to grow, the chemical tools and methodologies described here will be paramount in deciphering the complex language of gene regulation.

References

-

Bártová, E., Stixová, L., & Kovaříková, A. S. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. [Link]

-

Le, T., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed Central. [Link]

-

Fang, S., et al. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]

-

Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Glen Research Product Page. [Link]

-

Glen Research. (n.d.). 5-hyDROxyMEThyL-DC: a NEw aCTOR iN ThE fiELD Of EpigENETiCs. Glen Research Report. [Link]

-

Li, X., et al. (2023). RNA N4‐acetylcytidine modification and its role in health and diseases. PMC. [Link]

-

Ratautaitė, V., et al. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, Oxford Academic. [Link]

-

Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

-

Yuan, Y., et al. (2019). Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH. [Link]

-

He, C., et al. (2022). N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana. PMC - PubMed Central. [Link]

-

Glen Research. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Glen Research Product Page. [Link]

-

Arango, D., et al. (2018). N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Translation. ResearchGate. [Link]

-

Glen Research. (n.d.). Ac-dC-5'-CE Phosphoramidite. Glen Research Product Page. [Link]

-

ResearchGate. (n.d.). Mass spectrum profiles of the oligonucleotide d(AGC)2AC obtained by the standard (A) and advanced (B) protocols. ResearchGate. [Link]

-

Thoma, F. (2020). Epigenetic aspects of DC development and differentiation. PubMed. [Link]

-

Glen Research. (n.d.). 5-Formyl-dC-CE Phosphoramidite Technical Bulletin. Glen Research. [Link]

-

Bártová, E., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PubMed. [Link]

-

ResearchGate. (2025). (PDF) N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. ResearchGate. [Link]

-

Wang, Y., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. PMC. [Link]

-

ResearchGate. (2025). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection | Request PDF. ResearchGate. [Link]

-

Le, T., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]

-

Glen Research. (2023). Glen Report Volume 35.1. Glen Research. [Link]

-

Glen Research. (n.d.). Products for DNA Research. Glen Research Catalog. [Link]

-

Aich, P., et al. (2008). Interaction of a Self-Assembling Peptide with Oligonucleotides: Complexation and Aggregation. PMC - NIH. [Link]

-

Zhang, Y., et al. (2024). Emerging roles of RNA N4-acetylcytidine modification in reproductive health. PMC - NIH. [Link]

Sources

- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 2. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic aspects of DC development and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ac-dC Oligo Modifications from Gene Link [genelink.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. glenresearch.com [glenresearch.com]

The Emerging Landscape of DNA Acetylation: A Technical Guide to the Discovery and Significance of N4-acetylcytidine

Introduction: Beyond the Central Dogma's Canonical Bases

For decades, our understanding of the genetic blueprint has been largely defined by the four canonical bases of DNA: adenine, guanine, cytosine, and thymine. The discovery of epigenetic modifications, most notably the methylation of cytosine (5-mC), revolutionized this view, revealing a dynamic layer of regulation superimposed on the static genetic sequence. Now, the field of epigenetics is poised for another paradigm shift with the emerging discovery of a new modification to the DNA alphabet: N4-acetylcytidine (ac4C).

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery of ac4C in DNA. We will delve into the foundational knowledge of ac4C in its more studied context of RNA, explore the seminal findings that unveiled its presence in DNA, detail the cutting-edge methodologies for its detection and mapping, and discuss its potential biological roles and therapeutic implications. As we navigate this nascent field, this guide will serve as a critical resource for understanding and harnessing the potential of this novel epigenetic mark.

Part 1: A Foundation in RNA: The Precedent for Cytidine Acetylation

The story of acetylated cytidine did not begin in DNA. To fully appreciate the significance of its discovery in the genome, we must first turn to the world of RNA, where N4-acetylcytidine has long been recognized as a critical player in post-transcriptional gene regulation.

A Historical Perspective: From tRNA to the Epitranscriptome

N4-acetylcytidine was first identified in the 1960s as a modified nucleobase in eukaryotic transfer RNA (tRNA)[1][2]. For many years, its presence was thought to be largely confined to tRNA and ribosomal RNA (rRNA), where it was shown to contribute to the structural integrity and function of these essential molecules[1][3]. In human cells, for instance, ac4C is found at specific nucleotides within 18S rRNA and in the cognate tRNAs for serine and leucine[4].

The advent of high-throughput sequencing technologies and the burgeoning field of "epitranscriptomics" has led to the discovery of ac4C in messenger RNA (mRNA) as well, where it plays a dynamic role in regulating mRNA stability and translation efficiency[4][5][6].

The "Writer" of ac4C: The Conserved Acetyltransferase NAT10

The enzymatic "writer" responsible for installing the acetyl group onto cytidine is N-acetyltransferase 10 (NAT10)[3][5][6]. NAT10 is a highly conserved enzyme found across all domains of life, highlighting the fundamental importance of cytidine acetylation[1]. In eukaryotes, NAT10 is known to be essential for life[1]. It utilizes acetyl-CoA as a donor to catalyze the formation of ac4C[7]. The dysregulation of NAT10 has been implicated in a range of human diseases, including cancer and premature aging syndromes[3].

The Functional Consequences of ac4C in RNA

The addition of an acetyl group to the N4 position of cytidine has profound functional consequences for the RNA molecule. This modification enhances the stability of RNA duplexes and influences Watson-Crick base pairing[3][4]. In the context of mRNA, the position of the ac4C modification is critical: when located in the coding sequence, it tends to enhance translation elongation, whereas its presence in the 5' untranslated region can inhibit translation initiation[4]. In bacteria, ac4C at the wobble position of tRNAMet improves translational fidelity by ensuring the correct recognition of the methionine codon[1][8].

This well-established role of ac4C in modulating the structure and function of RNA laid the intellectual groundwork for investigating its potential existence and role in DNA.

Part 2: The Dawn of a New DNA Modification: Acetylated Cytidine in the Genome

While the focus of ac4C research has historically been on RNA, intriguing connections between NAT10 and DNA metabolism have long been noted. These connections provided the initial impetus to search for this modification in the DNA itself.

Initial Clues and the Path to Discovery

A significant body of evidence has linked NAT10 to the DNA damage response (DDR)[4][7]. Specifically, acetylated RNA has been detected at sites of DNA lesions in a manner dependent on PARP1, a key player in DNA repair[4]. This finding established a direct link between cytidine acetylation and DNA metabolism, raising the tantalizing possibility that DNA itself could be a substrate for NAT10. Although ac4C accumulation at these lesion sites appeared to be uncoupled from NAT10 in some contexts, the possibility of other, yet-to-be-identified DNA acetyltransferases remains an active area of investigation[4]. More recent studies have provided direct evidence for the presence of ac4C in the DNA of various organisms, including humans[9].

The Biochemical Nature of ac4C in the DNA Double Helix

The N4-acetylcytidine modification involves the addition of an acetyl group to the exocyclic amine of the cytosine base[10][11]. This seemingly subtle chemical change has the potential to significantly alter the properties of the DNA molecule. The acetyl group can influence the hydrogen bonding patterns of the base, potentially affecting the stability of the DNA double helix and its interactions with proteins.

Below is a diagram illustrating the chemical structure of N4-acetylcytidine.

Caption: Chemical structure of N4-acetylcytidine (ac4C)[8].

Part 3: Illuminating the Acetylated Genome: Detection and Mapping Methodologies

The discovery of any new DNA modification is contingent on the development of robust and sensitive methods for its detection and mapping. The field of DNA ac4C research is rapidly advancing in this area, adapting existing technologies and developing novel approaches.

Antibody-Based Enrichment: A First Glimpse of the Acetylome

A common first step in identifying the genomic locations of a new DNA modification is the use of specific antibodies for enrichment. This approach, analogous to chromatin immunoprecipitation (ChIP-seq) for histone modifications, would involve an "ac4C-DIP-seq" (DNA immunoprecipitation sequencing) protocol.

Experimental Workflow: ac4C-DIP-seq

Caption: A generalized workflow for ac4C-DIP-seq.

Protocol: A Representative ac4C-DIP-seq Protocol

-

Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA from the cells or tissues of interest. Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the fragmented DNA with a specific anti-ac4C antibody. The antibody-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: Perform a series of stringent washes to remove non-specifically bound DNA. Elute the enriched ac4C-containing DNA fragments from the antibody-bead complexes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA. Perform high-throughput sequencing to generate millions of short reads.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions enriched for ac4C. Annotate these regions to determine their proximity to genes and other genomic features.

Towards Base-Resolution Mapping: Chemical and Sequencing Approaches

While DIP-seq is excellent for identifying enriched regions, it does not provide single-base resolution. To achieve this, researchers are exploring chemical modification methods similar to bisulfite sequencing for 5-mC. One such method, termed ac4C-seq, utilizes a chemical reduction followed by sequencing to identify ac4C sites at nucleotide resolution[1].

ac4C-seq Principle

The core of ac4C-seq lies in the differential chemical reactivity of ac4C compared to unmodified cytosine. A reducing agent, such as sodium borohydride (NaBH4), can reduce the acetylated cytidine. This chemical conversion can then be read out by a reverse transcriptase during library preparation, leading to a specific base change in the final sequencing data that marks the original location of the ac4C.

The Gold Standard: Mass Spectrometry for Unambiguous Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an unbiased and quantitative method for the direct detection of modified nucleosides in DNA. This technique offers the highest level of confidence in the identification of ac4C.

LC-MS/MS Workflow

Caption: A simplified workflow for the detection of ac4C in DNA by LC-MS/MS.

Protocol: A Representative LC-MS/MS Protocol

-

Genomic DNA Isolation and Digestion: Isolate high-purity genomic DNA. Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

-

Liquid Chromatography Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

-

Tandem Mass Spectrometry (MS/MS) Analysis: The separated nucleosides are introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact nucleosides. It then fragments the nucleosides and measures the mass-to-charge ratios of the fragments. The specific fragmentation pattern of ac4C allows for its unambiguous identification and quantification.

Quantitative Data Summary

| Method | Resolution | Throughput | Quantitative? | Key Advantage | Key Limitation |

| ac4C-DIP-seq | Low (100s of bp) | High | Semi-quantitative | Genome-wide screening | Low resolution, antibody-dependent |

| ac4C-seq | Single-base | High | Yes | High resolution | Potential for chemical biases |

| LC-MS/MS | N/A (global) | Low | Yes | Unambiguous identification | Not genome-wide |

Part 4: Unraveling the Biological Function of DNA Acetylation

The discovery of ac4C in DNA opens up a plethora of questions about its biological role. While this area of research is still in its infancy, we can draw hypotheses from the known functions of NAT10 and other epigenetic marks.

A Potential Role in the DNA Damage Response

As previously mentioned, the link between NAT10 and the DDR is a strong indicator that DNA ac4C may play a role in maintaining genome stability[4][7]. It is plausible that ac4C could act as a signaling mark at sites of DNA damage, helping to recruit repair factors. The dynamics of ac4C deposition and removal at these sites will be a critical area of future investigation.

An Epigenetic Regulator of Gene Expression?

Like DNA methylation, ac4C has the potential to influence gene expression[12]. The presence of an acetyl group in the major groove of the DNA could alter the binding of transcription factors and other regulatory proteins. The genomic location of ac4C will be a key determinant of its function. For example, ac4C in promoter regions might inhibit transcription, while its presence in gene bodies could have other effects.

Therapeutic and Diagnostic Promise

The involvement of NAT10 and ac4C in diseases like cancer suggests that this modification could be a valuable therapeutic target and a source of novel biomarkers[5][6]. Inhibitors of NAT10 could represent a new class of anti-cancer drugs. Furthermore, the levels and genomic distribution of ac4C in patient samples could serve as diagnostic or prognostic markers.

Part 5: The Road Ahead: Unanswered Questions and Future Directions

The discovery of acetylated cytidine in DNA marks the beginning of an exciting new chapter in epigenetics. However, many fundamental questions remain unanswered.

-

The "Eraser" and "Reader" Proteins: While NAT10 is the "writer" of ac4C, the "erasers" that remove this mark and the "readers" that recognize it and translate it into a functional output are yet to be definitively identified in the context of DNA.

-

The Dynamics of DNA Acetylation: How the levels and distribution of ac4C change during development, in response to environmental stimuli, and in different disease states is a critical area for future research.

-

Crosstalk with Other Epigenetic Marks: How ac4C interacts with other epigenetic modifications, such as DNA methylation and histone modifications, to regulate genome function is a complex but important question.

The development of more sensitive and high-resolution techniques for mapping ac4C will be crucial for addressing these questions. As we continue to explore this new frontier of the acetylome, we can expect to gain profound new insights into the intricate mechanisms that govern genome function in health and disease.

References

-

Arango, D., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]

-

Dominissini, D., & Moshitch-Moshkovitz, S. (2024). NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. Trends in Genetics. [Link]

-

Sinclair, W. R., et al. (2019). Nucleotide resolution sequencing of N4-acetylcytidine in RNA. Methods. [Link]

-

Wikipedia. (n.d.). Gene expression. [Link]

-

Li, X., et al. (2025). The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. Journal of Hematology & Oncology. [Link]

-

Bártová, E., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. [Link]

-

Arango, D., et al. (2021). Detection of ac4C in human mRNA is preserved upon data reassessment. Nature Communications. [Link]

-

Li, Y., et al. (2024). RNA N4‐acetylcytidine modification and its role in health and diseases. Clinical and Translational Discovery. [Link]

-

Deaconescu, A. M., & Koutmou, K. S. (2024). Cytidine Acetylation Across the Tree of Life. Biochemistry. [Link]

-

Rahman, M. M., et al. (2022). Recognition of mRNA N4 Acetylcytidine (ac4C) by Using Non-Deep vs. Deep Learning. Applied Sciences. [Link]

-

Wang, Y., et al. (2024). Emerging roles of RNA N4-acetylcytidine modification in reproductive health. Hepatobiliary Surgery and Nutrition. [Link]

-

ResearchGate. (n.d.). Chemical structure of N4-acetylcytidine (ac4C) and secondary structure... [Link]

-

ResearchGate. (n.d.). (PDF) The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. [Link]

-

Bártová, E., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. [Link]

Sources

- 1. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytidine Acetylation Across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journal.hep.com.cn [journal.hep.com.cn]

- 10. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene expression - Wikipedia [en.wikipedia.org]

The Rationale for Ac-dC: A Tale of Two Protecting Groups

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technology. The success of this synthesis hinges on the quality of its building blocks—the phosphoramidites—and the logic of the protocols employed. This guide provides an in-depth technical analysis of N4-Acetyl-2'-deoxycytidine (Ac-dC) CE Phosphoramidite, a critical reagent for synthesizing high-purity oligonucleotides, particularly for applications requiring rapid or mild deprotection conditions.

We will explore the chemical rationale for using the acetyl protecting group over the traditional benzoyl group, survey the current supplier landscape, analyze pricing structures, and provide a detailed, field-proven protocol for its successful application in automated synthesis.